Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
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Overview
Description
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a chemical compound with the molecular formula C20H26Cl2NO2P and a molecular weight of 414.29 g/mol . It is primarily used as a phosphitylating agent for the phosphorylation of hydroxy amino acids in protected phosphopeptides . This compound is significant in the field of proteomics research .
Mechanism of Action
Target of Action
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite primarily targets hydroxy amino acids of protected phosphopeptides . These amino acids play a crucial role in protein structure and function, and their phosphorylation can significantly alter the activity of the proteins they constitute.
Mode of Action
This compound acts as a phosphitylating agent . It facilitates the phosphorylation of hydroxy amino acids of protected phosphopeptides . Phosphorylation is a key process in cellular signaling and regulation, where a phosphate group is added to a protein or other organic molecule, changing its function.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the phosphorylation of hydroxy amino acids of protected phosphopeptides . This can lead to changes in protein function, influencing various cellular processes.
Preparation Methods
The synthesis of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite involves the reaction of di-p-chlorobenzyl alcohol with N,N-diisopropylphosphoramidous dichloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite undergoes various chemical reactions, including:
Phosphorylation: It acts as a phosphitylating agent, reacting with hydroxy amino acids to form phosphopeptides.
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can participate in these reactions under appropriate conditions.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed are typically phosphorylated peptides or substituted derivatives of the original compound .
Scientific Research Applications
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of phosphopeptides, which are crucial for studying protein phosphorylation.
Biology: The compound aids in the investigation of phosphorylation processes in biological systems.
Industry: It is used in the production of specialized peptides for various industrial applications.
Comparison with Similar Compounds
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite can be compared with other phosphitylating agents such as:
- Diethyl phosphoramidite
- Dibenzyl phosphoramidite
- Diisopropyl phosphoramidite
What sets this compound apart is its specific structure, which includes di-p-chlorobenzyl groups. This unique structure can influence its reactivity and the stability of the phosphorylated products .
Properties
IUPAC Name |
N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXCPQSBNWTOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2NO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399270 |
Source
|
Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128858-43-5 |
Source
|
Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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